molecular formula C19H21Cl3N2O3S B297393 2-{N-[(2,6-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(sec-butyl)acetamide

2-{N-[(2,6-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(sec-butyl)acetamide

Cat. No.: B297393
M. Wt: 463.8 g/mol
InChI Key: UIMJJROYGZODME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(sec-butyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide” is a synthetic organic compound It is characterized by the presence of a sec-butyl group, a chlorophenylsulfonyl group, and a dichlorobenzylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(sec-butyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide” typically involves multiple steps:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the sec-butyl group: This step may involve alkylation reactions using sec-butyl halides in the presence of a base.

    Attachment of the chlorophenylsulfonyl group: This can be done through sulfonylation reactions using chlorophenylsulfonyl chloride.

    Incorporation of the dichlorobenzylamino group: This step may involve nucleophilic substitution reactions using dichlorobenzyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sec-butyl group may yield sec-butyl alcohol or sec-butyl ketone.

Scientific Research Applications

“N-(sec-butyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide” may have several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Possible use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilization in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N-(sec-butyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(sec-butyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide: can be compared with other sulfonyl-containing compounds or acetamide derivatives.

    Sulfonylureas: A class of compounds with a sulfonyl group attached to a urea moiety, used as antidiabetic drugs.

    Acetamide derivatives: Compounds with various substituents on the acetamide backbone, used in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of “N-(sec-butyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This can make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C19H21Cl3N2O3S

Molecular Weight

463.8 g/mol

IUPAC Name

N-butan-2-yl-2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]acetamide

InChI

InChI=1S/C19H21Cl3N2O3S/c1-3-13(2)23-19(25)12-24(11-16-17(21)5-4-6-18(16)22)28(26,27)15-9-7-14(20)8-10-15/h4-10,13H,3,11-12H2,1-2H3,(H,23,25)

InChI Key

UIMJJROYGZODME-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCC(C)NC(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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